![molecular formula C30H34ClN3O10 B14183844 N-[(2S)-1-[4-(4-chlorobenzoyl)piperidin-1-yl]-3-hydroxypropan-2-yl]-3-(5-cyano-2-methoxyphenyl)prop-2-enamide;(2R,3R)-2,3-dihydroxybutanedioic acid CAS No. 918437-40-8](/img/structure/B14183844.png)
N-[(2S)-1-[4-(4-chlorobenzoyl)piperidin-1-yl]-3-hydroxypropan-2-yl]-3-(5-cyano-2-methoxyphenyl)prop-2-enamide;(2R,3R)-2,3-dihydroxybutanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2S)-1-[4-(4-chlorobenzoyl)piperidin-1-yl]-3-hydroxypropan-2-yl]-3-(5-cyano-2-methoxyphenyl)prop-2-enamide;(2R,3R)-2,3-dihydroxybutanedioic acid is a complex organic compound that exhibits a range of interesting chemical and biological properties This compound is characterized by its unique molecular structure, which includes a piperidine ring, a chlorobenzoyl group, and a cyano-methoxyphenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1-[4-(4-chlorobenzoyl)piperidin-1-yl]-3-hydroxypropan-2-yl]-3-(5-cyano-2-methoxyphenyl)prop-2-enamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the chlorobenzoyl group, and the coupling of the cyano-methoxyphenyl moiety. Common reagents used in these reactions include chlorobenzoyl chloride, piperidine, and various catalysts and solvents. The reaction conditions often require precise temperature control and specific pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing waste and production costs. Advanced purification techniques, such as chromatography and crystallization, are often employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2S)-1-[4-(4-chlorobenzoyl)piperidin-1-yl]-3-hydroxypropan-2-yl]-3-(5-cyano-2-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or dehydroxylated compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure makes it a valuable target for synthetic chemists.
Biology
In biological research, the compound is investigated for its potential interactions with various biological targets, such as enzymes and receptors. Its ability to modulate biological pathways makes it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. It may exhibit activity against certain diseases or conditions, making it a subject of pharmacological studies.
Industry
In industry, the compound’s properties are leveraged for various applications, such as in the development of new materials or as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism of action of N-[(2S)-1-[4-(4-chlorobenzoyl)piperidin-1-yl]-3-hydroxypropan-2-yl]-3-(5-cyano-2-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other piperidine derivatives, chlorobenzoyl-containing molecules, and cyano-methoxyphenyl compounds. These compounds share structural similarities but may exhibit different chemical and biological properties.
Uniqueness
What sets N-[(2S)-1-[4-(4-chlorobenzoyl)piperidin-1-yl]-3-hydroxypropan-2-yl]-3-(5-cyano-2-methoxyphenyl)prop-2-enamide apart is its unique combination of functional groups and its specific stereochemistry
Propiedades
Número CAS |
918437-40-8 |
|---|---|
Fórmula molecular |
C30H34ClN3O10 |
Peso molecular |
632.1 g/mol |
Nombre IUPAC |
N-[(2S)-1-[4-(4-chlorobenzoyl)piperidin-1-yl]-3-hydroxypropan-2-yl]-3-(5-cyano-2-methoxyphenyl)prop-2-enamide;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C26H28ClN3O4.C4H6O6/c1-34-24-8-2-18(15-28)14-21(24)5-9-25(32)29-23(17-31)16-30-12-10-20(11-13-30)26(33)19-3-6-22(27)7-4-19;5-1(3(7)8)2(6)4(9)10/h2-9,14,20,23,31H,10-13,16-17H2,1H3,(H,29,32);1-2,5-6H,(H,7,8)(H,9,10)/t23-;1-,2-/m01/s1 |
Clave InChI |
UHGIIHANVZMQKW-XAVZCNJSSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)C#N)C=CC(=O)N[C@@H](CN2CCC(CC2)C(=O)C3=CC=C(C=C3)Cl)CO.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canónico |
COC1=C(C=C(C=C1)C#N)C=CC(=O)NC(CN2CCC(CC2)C(=O)C3=CC=C(C=C3)Cl)CO.C(C(C(=O)O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


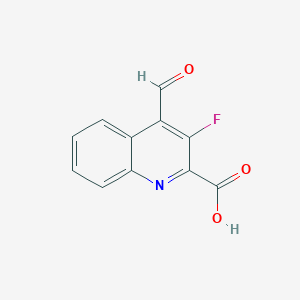
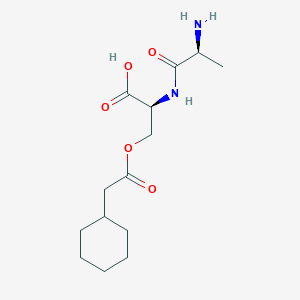
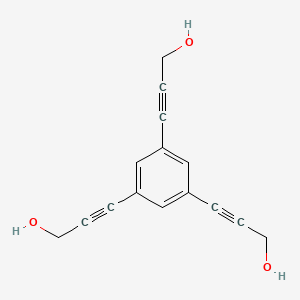
![3-Benzyl-3-azabicyclo[3.2.1]octane-8-carbaldehyde](/img/structure/B14183781.png)
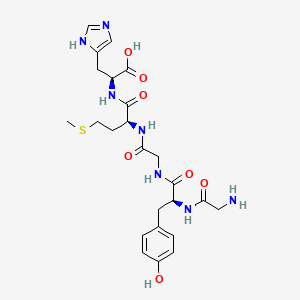
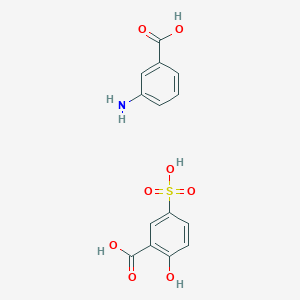
![Methyl 3-[4-(2H-1,2,3-triazol-4-yl)phenyl]prop-2-enoate](/img/structure/B14183795.png)
silane](/img/structure/B14183806.png)
![2,2'-{[(1-Bromonaphthalen-2-yl)methyl]azanediyl}di(ethan-1-ol)](/img/structure/B14183816.png)
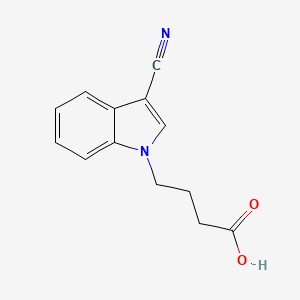

![2-[(Propan-2-yl)amino]heptanenitrile](/img/structure/B14183834.png)
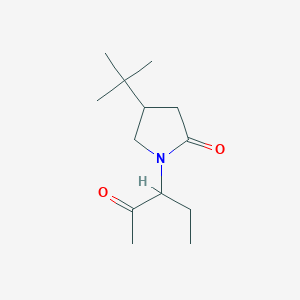
![1-[1-(4-Bromophenyl)-2-methylprop-1-en-1-yl]-3-phenyl-1H-indene](/img/structure/B14183853.png)
